molecular formula C16H38Br2N2O B13775419 Ammonium, oxydiethylenebis(butyldimethyl-, dibromide CAS No. 64049-65-6

Ammonium, oxydiethylenebis(butyldimethyl-, dibromide

Cat. No.: B13775419
CAS No.: 64049-65-6
M. Wt: 434.3 g/mol
InChI Key: NXMGHXWDIYVXFB-UHFFFAOYSA-L
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Chemical Reactions Analysis

Ammonium, oxydiethylenebis(butyldimethyl-, dibromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of ammonium, oxydiethylenebis(butyldimethyl-, dibromide involves its interaction with the cell membranes of microorganisms. The compound disrupts the lipid bilayer, leading to cell lysis and death . The molecular targets include the phospholipids in the cell membrane, and the pathways involved include the disruption of membrane integrity and function .

Comparison with Similar Compounds

Ammonium, oxydiethylenebis(butyldimethyl-, dibromide is unique among quaternary ammonium compounds due to its specific structure and properties. Similar compounds include:

These compounds share similar antimicrobial properties but differ in their specific applications and effectiveness .

Properties

CAS No.

64049-65-6

Molecular Formula

C16H38Br2N2O

Molecular Weight

434.3 g/mol

IUPAC Name

butyl-[2-[2-[butyl(dimethyl)azaniumyl]ethoxy]ethyl]-dimethylazanium;dibromide

InChI

InChI=1S/C16H38N2O.2BrH/c1-7-9-11-17(3,4)13-15-19-16-14-18(5,6)12-10-8-2;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

NXMGHXWDIYVXFB-UHFFFAOYSA-L

Canonical SMILES

CCCC[N+](C)(C)CCOCC[N+](C)(C)CCCC.[Br-].[Br-]

Origin of Product

United States

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